Fosfomycin, chemically known as [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, is a broad-spectrum antibiotic discovered over 40 years ago []. It acts as a bactericidal agent against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains [, ]. This efficacy stems from its unique mechanism of action, which targets an early step in bacterial cell wall biosynthesis []. Fosfomycin's importance is underscored by its inclusion in treatment guidelines by both the Infectious Diseases Society of America (IDSA) and the European Society for Clinical Microbiology and Infectious Diseases (ESCMID) [].
Fosfomycin is classified as a natural phosphonic acid antibiotic. It is produced by several strains of bacteria, including Streptomyces viridochromogenes, Streptomyces wedmorensis, and certain Pseudomonas species . Its unique mechanism of action and structural characteristics differentiate it from other antibiotic families, contributing to its effectiveness against a variety of Gram-positive and Gram-negative bacteria.
Fosfomycin can be synthesized through various methods, including both chemical and biological processes.
The molecular formula for fosfomycin is CHOP, with a molecular weight of approximately 138.06 g/mol. Its structure features a strained epoxide ring that is crucial for its antibacterial activity . The presence of the phosphonic acid group contributes to its solubility and reactivity.
Fosfomycin undergoes several key chemical reactions that are critical for its function:
Fosfomycin's mechanism of action involves several steps:
Fosfomycin exhibits several notable physical and chemical properties:
Fosfomycin has diverse applications in medicine and research:
The discovery of fosfomycin traces to 1969, when Spanish researchers isolated an unidentified Streptomyces strain (later identified as Streptomyces fradiae) from a soil sample collected at Mount Montgó between Dénia and Jávea in Alicante, Spain [4] [10]. This bacterium produced an antimicrobial compound initially named phosphonomycin, reflecting its phosphonic acid group and antifungal origins. The discovery occurred during a golden age of antibiotic development, yet fosfomycin's structural uniqueness distinguished it from contemporaneous discoveries. Early research quickly elucidated its mechanism: irreversible inhibition of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in peptidoglycan biosynthesis [5] [8]. By covalently binding to MurA's active-site cysteine residue (Cys115 in E. coli), fosfomycin prevents the formation of UDP-N-acetylmuramic acid, thereby arresting bacterial cell wall assembly [5].
Initial clinical formulations prioritized parenteral administration for serious systemic infections, including sepsis, meningitis, and osteomyelitis [4]. However, the 1980s witnessed a significant therapeutic shift with the development of oral formulations, particularly fosfomycin trometamol. This formulation demonstrated remarkable urinary excretion kinetics, achieving concentrations exceeding 1,000 mg/L within 4 hours and sustaining bactericidal levels for 24-48 hours after a single 3g dose [1] [4]. Consequently, fosfomycin trometamol became established as first-line therapy for uncomplicated lower urinary tract infections (UTIs), especially those caused by Escherichia coli and Enterococcus faecalis. Its unique bactericidal action at an early stage of cell wall synthesis, distinct from beta-lactams or glycopeptides, meant existing resistance mechanisms posed little threat. This mechanistic novelty preserved fosfomycin's efficacy even as resistance to other early antibiotics emerged.
Table 1: Key Historical Milestones in Fosfomycin Development
Year | Milestone | Significance |
---|---|---|
1969 | Discovery from Streptomyces fradiae | Initial isolation and characterization of fosfomycin in Spain |
1970s | Parenteral formulations introduced | Enabled treatment of serious systemic infections (sepsis, meningitis) |
1980s | Fosfomycin trometamol development | Created orally bioavailable formulation for urinary tract infections |
1996 | FDA approval for uncomplicated cystitis | Established single-dose therapy for community-acquired UTIs |
2000s | Rediscovery for MDR infections | Renewed interest for combatting multidrug-resistant Gram-negatives |
The 21st century antimicrobial resistance crisis has propelled fosfomycin from a niche UTI drug to a broad-spectrum agent against multidrug-resistant pathogens. Its relevance stems primarily from three factors: intrinsic activity against key MDR Gram-positive and Gram-negative pathogens, synergistic potential with other antibiotics, and extensive tissue distribution including sanctuary sites like the central nervous system and bone [2] [3].
Fosfomycin demonstrates potent in vitro activity against clinically critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Susceptibility rates for MRSA consistently exceed 90% across global surveillance studies, with MIC₉₀ values typically ranging between 16-64 mg/L [7]. Against vancomycin-resistant Enterococcus faecium, susceptibility varies more significantly (50-80%), reflecting regional resistance patterns [3]. Among Gram-negative pathogens, fosfomycin retains reliable activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with susceptibility rates of 80-95% globally [2] [9]. Its efficacy against carbapenem-resistant Enterobacteriaceae (CRE) is more variable (39-100%), influenced by local resistance gene prevalence and testing methodologies [2] [6]. Notably, fosfomycin maintains activity against mcr-1 plasmid-mediated colistin-resistant strains, offering a crucial alternative when last-line agents fail [2].
Table 2: Contemporary In Vitro Activity of Fosfomycin Against MDR Pathogens
Pathogen Group | Representative Resistant Strains | Typical MIC₉₀ Range (mg/L) | Reported Susceptibility (%) |
---|---|---|---|
Gram-positive | MRSA | 16-64 | 90-97% |
Vancomycin-resistant E. faecalis | 32-128 | 75-92% | |
Vancomycin-resistant E. faecium | 64-256 | 50-80% | |
Gram-negative | ESBL-producing E. coli | 2-16 | 80-95% |
ESBL-producing K. pneumoniae | 32->1024 | 40-85% | |
Carbapenem-resistant Enterobacteriaceae | 64-512 | 39-100% | |
Pseudomonas aeruginosa (MDR) | 64-256 | 30-70% |
Fosfomycin's synergistic potential significantly enhances its contemporary value. Its unique mechanism enables synergistic interactions with numerous antibiotic classes. Against MRSA, fosfomycin demonstrates marked synergy with β-lactams (particularly carbapenems), restoring susceptibility even in deeply resistant strains [3]. This combination alters penicillin-binding protein expression and overcomes methicillin resistance mechanisms. For Gram-negatives, fosfomycin combined with carbapenems or colistin reduces MIC values 4-16 fold and suppresses resistance emergence in Pseudomonas aeruginosa and CRE [2] [3]. Notably, fosfomycin may exert nephroprotective effects when combined with aminoglycosides or vancomycin, potentially mitigating the renal toxicity associated with these agents [3]. The immunomodulatory properties of fosfomycin—including suppression of TNF-α, IL-1β, and leukotriene B4 while enhancing neutrophil phagocytosis—provide additional theoretical benefits in severe infections, though clinical relevance requires further validation [5].
Table 3: Clinically Significant Fosfomycin Synergy Combinations
Antibiotic Combination | Target Pathogens | Mechanistic Basis | Clinical Applications |
---|---|---|---|
Fosfomycin + Imipenem | MRSA, P. aeruginosa | Altered PBP expression; enhanced penetration | Endocarditis, bacteremia |
Fosfomycin + Colistin | CRE, MDR A. baumannii | Enhanced membrane permeabilization; dual targeting of cell wall | Pneumonia, bloodstream infections |
Fosfomycin + Daptomycin | VRE, MRSA | Enhanced membrane disruption and cell wall synthesis inhibition | Persistent bacteremia |
Fosfomycin + Glycopeptides | MRSA, CoNS | Complementary inhibition of early and late cell wall synthesis | Biofilm-associated device infections |
Fosfomycin + Aminoglycosides | MDR Enterobacteriaceae | Putative nephroprotection; enhanced bactericidal activity | Pyelonephritis, urosepsis |
Beyond its direct antimicrobial effects, fosfomycin exhibits significant biofilm penetration, disrupting established biofilms and enhancing companion antibiotic activity. In Staphylococcus epidermidis biofilm models, fosfomycin reduces biofilm density and viability, effects amplified when combined with azithromycin [5]. Against urinary Pseudomonas aeruginosa biofilms on polyethylene stents, fosfomycin-prulifloxacin combinations cause structural collapse visible on electron microscopy [5]. This anti-biofilm activity underpins emerging applications in prosthetic device infections where biofilms confer profound treatment resistance.
The relentless expansion of antimicrobial resistance worldwide has transformed fosfomycin from a therapeutic backbencher to a frontline agent in global health strategies. Multiple imperatives drive this reassessment: the inadequacy of existing antibiotics against increasingly resistant uropathogens, the critical need for carbapenem-sparing agents, and fosfomycin's potential within antimicrobial stewardship programs (ASPs) to reduce broader ecological impact.
Urinary tract infections caused by ESBL-producing Enterobacteriaceae epitomize the therapeutic challenges spurring fosfomycin's reevaluation. Recent surveillance from Niger illustrates this imperative: among 104 ESBL-producing E. coli uropathogens, 99.03% remained susceptible to fosfomycin despite exhibiting multidrug resistance patterns [9]. Similar data emerge globally; a systematic review of contemporary isolates found 80-95% susceptibility among ESBL E. coli [7]. This retained activity assumes critical importance in regions where expensive newer agents (ceftazidime-avibactam, meropenem-vaborbactam) remain inaccessible. Fosfomycin's oral formulation enables effective community management of resistant UTIs, reducing hospitalization needs—a vital advantage in resource-limited settings.
For carbapenem-resistant Enterobacteriaceae (CRE), fosfomycin offers one of few remaining therapeutic options. Ecuadorian studies of 150 CRE isolates found 79.3% susceptibility to fosfomycin by agar dilution testing [6]. Crucially, categorical agreement between disk diffusion and reference agar dilution methods exceeded 96%, enabling reliable testing even in basic laboratories [6]. This accessibility enhances fosfomycin's utility in CRE management globally. However, resistance patterns demonstrate significant geographic variation. Asian studies report higher resistance rates among Klebsiella pneumoniae due to fosA3 gene prevalence, whereas European isolates remain predominantly susceptible [8]. This variability necessitates local susceptibility surveillance to guide appropriate use.
Fosfomycin increasingly features in antimicrobial stewardship programs (ASPs) as a carbapenem-sparing alternative. Unlike cephalosporins and carbapenems, fosfomycin use shows no association with Clostridioides difficile induction or ESBL selection [3]. Its unique mechanism avoids cross-resistance with other antibiotic classes, preserving its activity despite increasing use. ASPs leverage fosfomycin for several stewardship objectives: as sequential oral therapy following intravenous beta-lactams or aminoglycosides (reducing length of stay); as targeted therapy for ESBL UTIs (enabling carbapenem avoidance); and as combination partner for CRE infections (reducing colistin dosing and toxicity) [3]. Fosfomycin's low toxicity profile facilitates these applications, particularly in vulnerable populations where other MDR treatments carry significant risks.
Table 4: Global Susceptibility Patterns and Public Health Applications
Region | Key Pathogen Concerns | Fosfomycin Susceptibility Rates | Primary Public Health Applications |
---|---|---|---|
Africa | ESBL-producing E. coli (UTI) | 99.03% (Niger) [9] | Community UTI management; hospital carbapenem sparing |
South America | CRE (K. pneumoniae) | 79.3% (Ecuador) [6] | CRE combination therapy; colistin reduction |
Europe | MRSA, ESBL-E. coli | MRSA: 90-97%; ESBL-EC: 85-95% [7] | ASPs for UTI; MRSA SSTI and bacteremia |
East Asia | CRE, fosA3-positive strains | KPC-Kp: 39-65% [2] [8] | Targeted use based on molecular resistance screening |
North America | ESBL-E. coli, VRE | ESBL-EC: >90%; VRE: 50-70% [5] [7] | Outpatient MDR-UTI; VRE cystitis |
Environmental considerations further bolster fosfomycin's stewardship appeal. Unlike fluoroquinolones and tetracyclines, fosfomycin demonstrates minimal environmental persistence and negligible ecological impact after therapeutic use [3]. Its rapid degradation in wastewater systems reduces selective pressure for environmental resistance reservoirs. However, increasing clinical utilization necessitates vigilance against resistance emergence via chromosomal mutations (MurA alterations, transport system inactivation) and plasmid-mediated mechanisms (fos genes encoding inactivating enzymes) [8]. Fosfomycin's resistance prevention strategy fundamentally requires combination therapy for serious infections—monotherapy invites rapid resistance development through single-step mutations.
The ongoing refinement of susceptibility testing standards addresses another global health imperative: reliable detection of fosfomycin resistance. Agar dilution supplemented with 25 mg/L glucose-6-phosphate (G6P) remains the reference method, as G6P enhances fosfomycin uptake via hexose-6-phosphate transporters [6] [8]. Discrepancies between methods—particularly broth microdilution without G6P supplementation yielding falsely elevated MICs—necessitate methodological consistency [6]. Harmonization efforts between CLSI and EUCAST breakpoints continue, though current differences complicate global comparisons. These standardization advances ensure fosfomycin's judicious application against appropriately susceptible pathogens, preserving its longevity within the antimicrobial armamentarium.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7